An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one
An In-Depth Technical Guide to Azido-PEG4-oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-oxazolidin-2-one is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and an oxazolidin-2-one moiety, offers a versatile platform for the covalent attachment and modification of biomolecules.
The azide functionality serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise and stable ligation of Azido-PEG4-oxazolidin-2-one to alkyne-modified proteins, peptides, nucleic acids, or other molecules of interest.
The PEG4 spacer imparts significant hydrophilicity to the linker and any resulting conjugates, which can improve solubility, reduce aggregation, and minimize non-specific binding in aqueous environments. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where maintaining the stability and bioavailability of the final construct is paramount.
The oxazolidin-2-one ring system is a stable heterocyclic scaffold. While in some chemical contexts oxazolidinones are known for their roles as chiral auxiliaries or their bioactivity in certain antibiotics, in this linker its primary role is to provide a stable, non-reactive terminus. It can also serve as an efficient ligand for copper-catalyzed N-arylation reactions, potentially offering additional, more complex conjugation strategies.[1]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing Azido-PEG4-oxazolidin-2-one in research and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Azido-PEG4-oxazolidin-2-one is essential for its effective use. The following table summarizes key quantitative data for this molecule.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₄N₄O₆ | [2] |
| Molecular Weight | 332.36 g/mol | [2] |
| Purity | Typically >98% | [3] |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. The hydrophilic PEG spacer enhances solubility in aqueous media.[1] |
Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol protons of the PEG4 chain in the range of 3.5-3.8 ppm. Signals corresponding to the methylene (B1212753) groups adjacent to the azide and the oxazolidinone ring will also be present at distinct chemical shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 333.36. Fragmentation patterns would likely involve cleavage of the PEG chain.
Key Applications and Experimental Considerations
The primary applications of Azido-PEG4-oxazolidin-2-one revolve around its ability to act as a molecular bridge, connecting different chemical entities through click chemistry.
Bioconjugation
Azido-PEG4-oxazolidin-2-one is an excellent tool for the site-specific modification of biomolecules. The azide group allows for covalent attachment to proteins, antibodies, or nucleic acids that have been functionalized with a terminal alkyne or a strained cyclooctyne.
Workflow for a Typical Bioconjugation Experiment:
Caption: General workflow for bioconjugation using Azido-PEG4-oxazolidin-2-one.
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. PEG linkers are widely used in PROTAC design to connect the target protein ligand and the E3 ligase ligand. The hydrophilic and flexible nature of the PEG4 chain in Azido-PEG4-oxazolidin-2-one makes it a suitable building block for PROTAC synthesis, potentially improving the solubility and cell permeability of the final PROTAC molecule.
Logical Relationship in PROTAC Assembly:
Caption: Modular assembly of a PROTAC molecule using a PEG linker.
Experimental Protocols
The following are generalized protocols for the two main types of click chemistry reactions involving azides. These should be optimized for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic. Therefore, it is more suitable for in vitro applications.[4][5][6][7][8]
Materials:
-
Alkyne-functionalized biomolecule
-
Azido-PEG4-oxazolidin-2-one
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Protocol:
-
Prepare stock solutions of all reagents. A 20 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 50 mM solution of the copper ligand in a suitable solvent are recommended.
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and a 2- to 10-fold molar excess of Azido-PEG4-oxazolidin-2-one in the reaction buffer.
-
Add the copper ligand to the reaction mixture at a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for applications in living systems due to its biocompatibility.[9][10][11][12][13]
Materials:
-
Strained alkyne (e.g., DBCO or BCN)-functionalized biomolecule
-
Azido-PEG4-oxazolidin-2-one
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol:
-
Dissolve the strained alkyne-functionalized biomolecule and a 2- to 10-fold molar excess of Azido-PEG4-oxazolidin-2-one in the reaction buffer.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using SEC, dialysis, or affinity chromatography to remove any unreacted linker.
Signaling Pathways and Broader Impact
Azido-PEG4-oxazolidin-2-one itself is a synthetic tool and does not directly participate in or modulate cellular signaling pathways. However, its application in creating bioconjugates and PROTACs has a significant impact on the study and manipulation of these pathways.
For instance, by conjugating a fluorescent dye to a specific protein using this linker, researchers can visualize the protein's localization and trafficking within a cell in response to various stimuli, providing insights into signaling cascades.
In the context of PROTACs, the linker plays a crucial role in positioning the E3 ligase in proximity to the target protein, thereby hijacking the ubiquitin-proteasome system to induce target degradation. This allows for the selective removal of proteins that drive disease, offering a powerful therapeutic strategy. The degradation of a target protein can have profound effects on the signaling pathways in which it is involved.
Conceptual Workflow of PROTAC-Mediated Signal Interruption:
Caption: PROTACs, utilizing linkers like Azido-PEG4-oxazolidin-2-one, can lead to the degradation of a key signaling protein, thereby interrupting the pathway.
Conclusion
Azido-PEG4-oxazolidin-2-one is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a bioorthogonal azide handle, a solubilizing PEG spacer, and a stable oxazolidinone terminus provides a robust platform for the synthesis of well-defined bioconjugates and complex therapeutic modalities like PROTACs. The ability to perform efficient and specific ligations under mild conditions makes it an attractive choice for a wide range of applications, from basic research to drug discovery and development. As the demand for more sophisticated and targeted biological tools and therapeutics grows, the utility of well-designed linkers such as Azido-PEG4-oxazolidin-2-one will continue to expand.
References
- 1. Azido-PEG4-oxazolidin-2-one, 1919045-03-6 | BroadPharm [broadpharm.com]
- 2. Cross-linking in the living cell locates the site of action of oxazolidinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. confluore.com [confluore.com]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. benchchem.com [benchchem.com]
- 13. jcmarot.com [jcmarot.com]
